1-(1-Prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxylic acid
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazoles has attracted much attention due to their wide range of potential pharmaceutical activities . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazoles via multistep synthetic routes . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
Molecular Structure Analysis
Triazoles comprise two isomers: 1,2,3-triazole and 1,2,4-triazole . These compounds contain three nitrogen atoms and two carbon atoms in their structure . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Chemical Reactions Analysis
Triazoles show both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .
Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure and substituents. Generally, triazoles are stable compounds that show both electrophilic and nucleophilic substitution reactions .
Scientific Research Applications
Synthesis Methodologies
The synthesis of triazole-based compounds, such as 5-amino-1,2,3-triazole-4-carboxylic acid, is crucial for creating peptidomimetics or biologically active compounds utilizing the triazole scaffold. A study by Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for preparing protected versions of this triazole amino acid, showcasing its utility in synthesizing triazole-containing dipeptides and HSP90 inhibitors (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Biological Activities
Triazoles play a pivotal role in medicinal chemistry due to their significant biological activities. Nagendra Prasad et al. (2021) highlighted the importance of the 1,2,4-triazoles core motif in clinical drugs, demonstrating its wide-ranging applications from antimigraine to anticonvulsant effects (Nagendra Prasad, Reddy, Chandrasekhar Settipalli, Shanthi Kumar, Reddy, Basha, & Anwar, 2021).
Material Science Applications
In the realm of materials science, the structural versatility of triazole-based compounds enables the design of coordination polymers with interesting properties. Wang et al. (2016) utilized a triazole-dicarboxylic acid ligand to construct a family of coordination polymers, revealing improved catalytic activity and photoluminescence properties, indicative of their potential in catalysis and optoelectronic applications (Wang, Huang, Han, Shao, Hou, & Fan, 2016).
Mechanism of Action
properties
IUPAC Name |
1-(1-prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-2-9(15)13-4-3-7(5-13)14-6-8(10(16)17)11-12-14/h2,6-7H,1,3-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONLPZWYRIYKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)N2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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